molecular formula C14H14O5 B14356526 Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate CAS No. 92191-22-5

Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate

Cat. No.: B14356526
CAS No.: 92191-22-5
M. Wt: 262.26 g/mol
InChI Key: KIQDMHBVZLXHET-UHFFFAOYSA-N
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Description

Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the coumarin ring structure. The reaction conditions often require controlled temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 2-hydroxy derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

92191-22-5

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate

InChI

InChI=1S/C14H14O5/c1-3-18-12(16)6-9-7-13(17)19-14-8(2)11(15)5-4-10(9)14/h4-5,7,15H,3,6H2,1-2H3

InChI Key

KIQDMHBVZLXHET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2C)O

Origin of Product

United States

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